![molecular formula C12H18ClN3O3 B13503837 ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride: is a nitrogen-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride involves multiple stepsThe final step involves the formation of the carbamoyl group and its subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyridine ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic processes .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of biochemical assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It may also be used in drug formulation and delivery systems .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of agrochemicals and other industrial products .
Wirkmechanismus
The mechanism of action of ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness: ({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C12H18ClN3O3 |
|---|---|
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
2-[[6-(diethylamino)pyridin-3-yl]methylamino]-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C12H17N3O3.ClH/c1-3-15(4-2)10-6-5-9(7-13-10)8-14-11(16)12(17)18;/h5-7H,3-4,8H2,1-2H3,(H,14,16)(H,17,18);1H |
InChI-Schlüssel |
OWYUBWXPHFVLPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


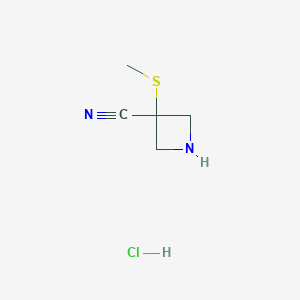

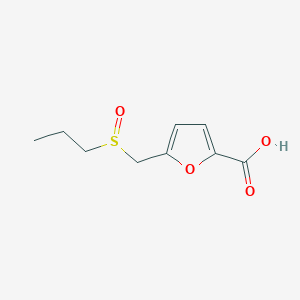
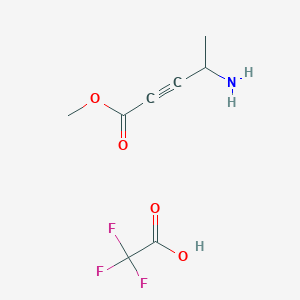
![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
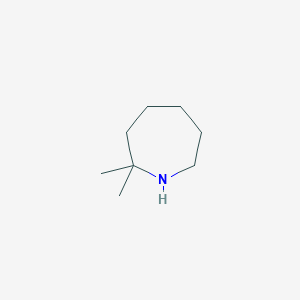
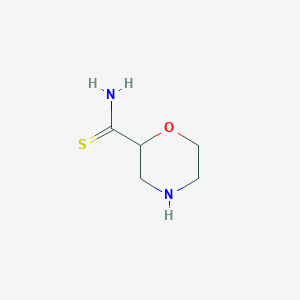
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
![{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B13503853.png)
![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
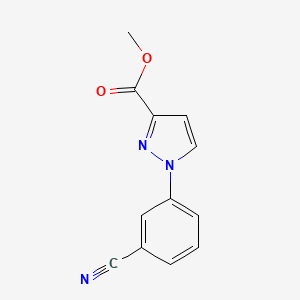
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
